

A Technical Guide to 4-Iodobenzene-1,2-diamine: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

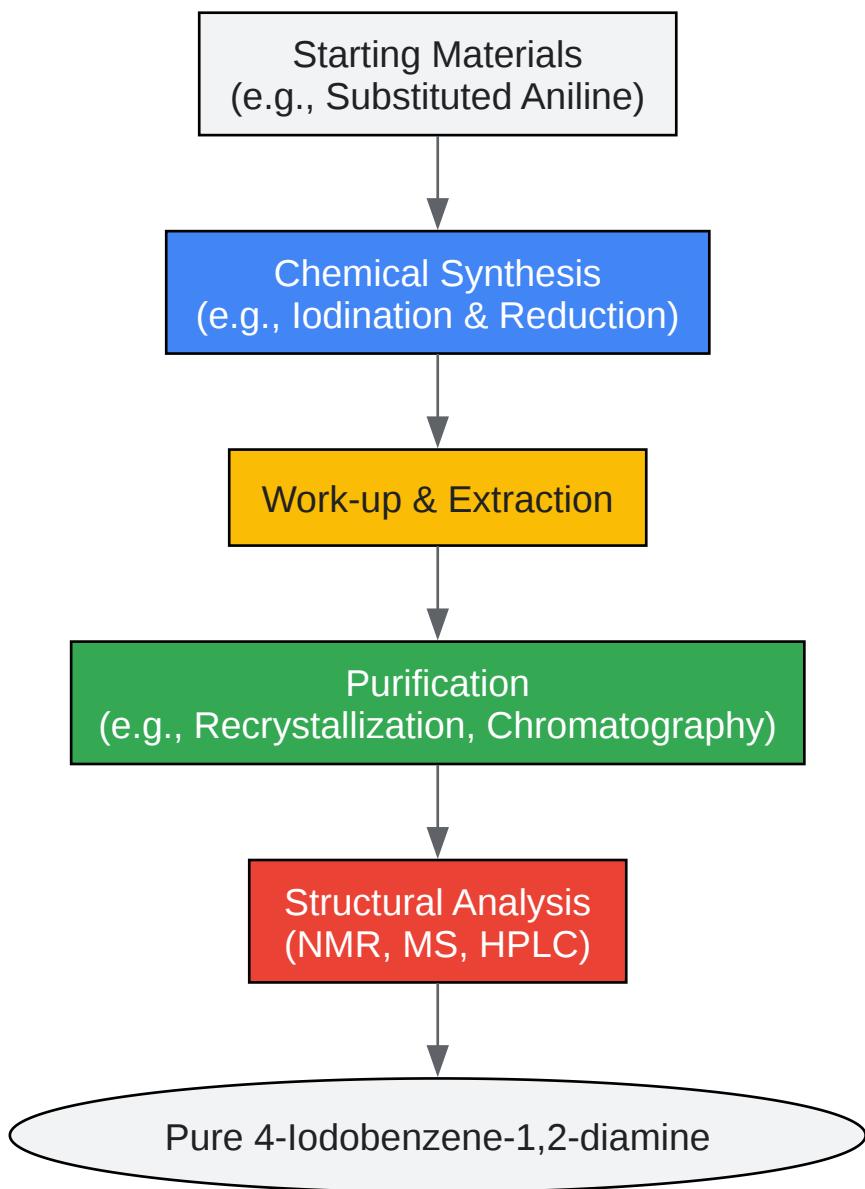
Compound of Interest

Compound Name: **4-Iodobenzene-1,2-diamine**

Cat. No.: **B1312451**

[Get Quote](#)

Introduction: **4-Iodobenzene-1,2-diamine** is an organic chemical compound that serves as a valuable intermediate and building block in various synthetic applications. Its structure, featuring an iodinated benzene ring with two adjacent amine groups, makes it a versatile reagent in the development of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of its molecular properties, a conceptual framework for its synthesis and analysis, and its potential applications in research and drug development.


Chemical and Physical Properties

The fundamental properties of **4-Iodobenzene-1,2-diamine** are summarized below. The molecular weight and formula are critical for stoichiometric calculations in synthesis, while other computational data provide insights into its behavior in biological and chemical systems.

Property	Value	Source(s)
Molecular Weight	234.04 g/mol	[1] [2]
Molecular Formula	C ₆ H ₇ IN ₂	[1] [2] [3]
CAS Number	21304-38-1	[1] [2] [3]
Synonyms	4-Iodo-o-phenylenediamine, 1,2-Diamino-4-iodobenzene	[2] [3]
Topological Polar Surface Area (TPSA)	52.04 Å ²	[2]
LogP (octanol-water partition coefficient)	1.4556	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	0	[2]

Conceptual Experimental Workflow: Synthesis and Analysis

While a specific, detailed protocol for the synthesis of **4-Iodobenzene-1,2-diamine** is not provided in the cited literature, a general workflow for the synthesis, purification, and analysis of such an organic compound can be conceptualized. This process typically involves a chemical reaction followed by separation and characterization of the final product.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and analysis of an organic compound.

Methodology:

- **Synthesis:** The synthesis would likely involve the introduction of an iodine atom onto a benzene ring containing nitro and/or amino groups, followed by reduction steps if necessary. A common method for introducing iodine is through diazotization of an aniline derivative, followed by reaction with potassium iodide[4][5].

- **Work-up and Extraction:** After the reaction is complete, the crude product is typically isolated from the reaction mixture. This may involve quenching the reaction, followed by liquid-liquid extraction to separate the organic product from the aqueous phase.
- **Purification:** The crude product is then purified to remove unreacted starting materials and byproducts. Common techniques include recrystallization, which relies on differences in solubility, or column chromatography.
- **Analysis and Characterization:** The identity and purity of the final compound are confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure, Mass Spectrometry (MS) determines the molecular weight, and High-Performance Liquid Chromatography (HPLC) assesses purity[6].

Role in Drug Discovery and Development

Compounds like **4-Iodobenzene-1,2-diamine** are important in medicinal chemistry and drug discovery. The vicinal diamine functional group is a key structural motif present in various therapeutic agents, including medications for influenza and colorectal cancer[7]. The iodine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, which are fundamental in building more complex molecules. Iodobenzene derivatives are also used in the synthesis of radiopharmaceuticals for imaging and therapeutic applications[8].

The diagram below illustrates a simplified conceptual pathway where a chemical building block is utilized in the drug discovery process.

[Click to download full resolution via product page](#)

Caption: Conceptual role of a chemical building block in the drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-Iodobenzene-1,2-diamine**. Based on general safety data for similar chemical structures, the following handling guidelines are recommended:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[9].
- Ventilation: Handle in a well-ventilated place, such as a chemical fume hood, to avoid inhalation of dust or vapors[9][10].
- Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product[9][11]. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It should be protected from light[2].
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[9].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. China 4-iodobenzene-1,2-diamine | 21304-38-1 supplier [chemnet.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. 21304-38-1|4-Iodobenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 7. Simple iodine will speed up drug discovery - ResOU [resou.osaka-u.ac.jp]

- 8. Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. lobachemie.com [lobachemie.com]
- To cite this document: BenchChem. [A Technical Guide to 4-Iodobenzene-1,2-diamine: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312451#4-iodobenzene-1-2-diamine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com